N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea
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Overview
Description
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea is a synthetic compound belonging to the class of phenylurea derivatives It is known for its strong cytokinin-like activity, which makes it a valuable plant growth regulator
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea can be synthesized through several methods. One common approach involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with isocyanates or carbamates under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Biology: Acts as a plant growth regulator, promoting shoot proliferation and adventitious shoot formation in tissue culture.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea involves its interaction with specific molecular targets and pathways:
Cytokinin-like Activity: The compound mimics the activity of natural cytokinins, promoting cell division and growth in plants.
Inhibition of Cytokinin Oxidase/Dehydrogenase: It inhibits the enzyme cytokinin oxidase/dehydrogenase, leading to increased levels of cytokinins and prolonged biological activity.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Thidiazuron: A well-known plant growth regulator with similar cytokinin-like activity.
1,3,4-Thiadiazole Derivatives: Compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea stands out due to its strong cytokinin-like activity, making it highly effective in promoting plant growth and development. Its ability to inhibit cytokinin oxidase/dehydrogenase further enhances its biological activity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
89880-03-5 |
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Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5-phenyl-1,2,4-thiadiazol-3-yl)urea |
InChI |
InChI=1S/C9H8N4OS/c10-8(14)12-9-11-7(15-13-9)6-4-2-1-3-5-6/h1-5H,(H3,10,12,13,14) |
InChI Key |
DADWYVMVHRZGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)N |
Origin of Product |
United States |
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